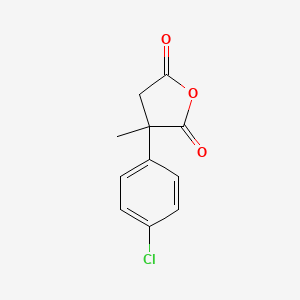
3-(4-Chlorophenyl)-3-methyloxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-3-methyloxolane-2,5-dione, also known as 4-chloro-3-methyl-2,5-dioxo-1-phenylpentan-3-one, is a synthetic compound that has been extensively studied for its potential biomedical applications. Due to its unique chemical structure, the compound has been used in various scientific research applications, including drug development, biochemistry, and pharmacology.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Formation and Reactivity of Dioxanes : The formation of 1,2-dioxanes from various ethenes and their reactivity in the presence of manganese(III) compounds has been studied, highlighting the potential for creating cyclic peroxides and exploring the mechanisms behind these reactions (Nishino et al., 1991).
- Supramolecular Structures : Investigations into the crystalline structures of dioxane derivatives reveal insights into their molecular assembly, showcasing the importance of weak hydrogen bonds in forming complex supramolecular architectures (Low et al., 2002).
Polymer Science and Materials
- Polymerization Studies : Research on the polymerization of dioxolane derivatives indicates the feasibility of synthesizing polymers via radical and cationic routes, proposing mechanisms based on the analysis of resulting polymers (Morariu & Simionescu, 1994).
- Amphiphilic Block Copolymer Micelles : The synthesis and self-assembly of amphiphilic block copolymers derived from dioxolane derivatives have been demonstrated, highlighting their potential in creating micelles with varied sizes and stabilities (Pounder et al., 2011).
- Photoluminescent Conjugated Polymers : A series of π-conjugated polymers incorporating dioxolane units have been synthesized, showing promise for electronic applications due to their photoluminescent properties (Beyerlein & Tieke, 2000).
Novel Syntheses and Catalytic Applications
- Catalytic Applications : The catalytic behavior of dioxolane derivatives in reactions such as the intramolecular hydroalkylation highlights the versatility of these compounds in organic synthesis and potential industrial applications (Qian et al., 2005).
properties
IUPAC Name |
3-(4-chlorophenyl)-3-methyloxolane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-11(6-9(13)15-10(11)14)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWUQMSYUIXQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)OC1=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2473171.png)
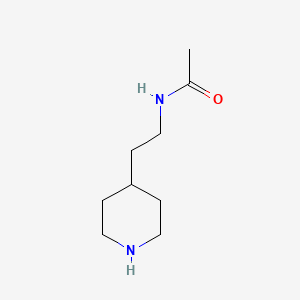

![4-bromo-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide](/img/structure/B2473175.png)
![2,6-Di(tert-butyl)-4-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenol](/img/structure/B2473176.png)
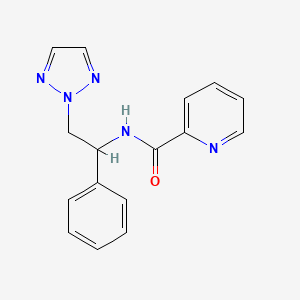
![methyl 4-[[2-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2473179.png)

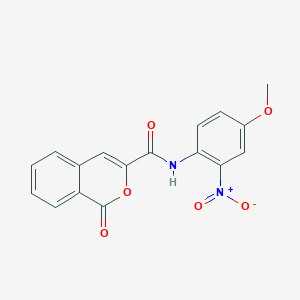
![N-{2-[5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2473187.png)
![3-chloro-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-methylbenzamide](/img/structure/B2473190.png)
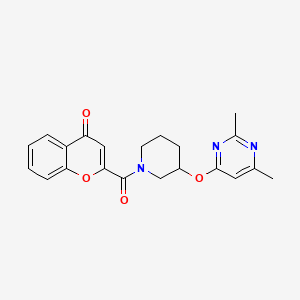
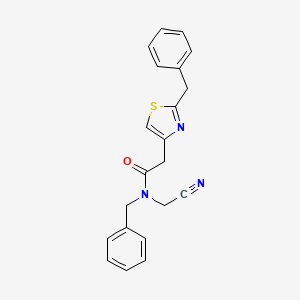
![2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2473193.png)